
(6-Methoxy-2,3-dihydro-1H-inden-5-YL)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Methoxy-2,3-dihydro-1H-inden-5-YL)methanol: is an organic compound with the molecular formula C₁₁H₁₄O₂ It is characterized by the presence of a methoxy group attached to the indane ring system, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (6-Methoxy-2,3-dihydro-1H-inden-5-YL)methanol typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as 6-methoxyindanone.
Reduction: The ketone group in 6-methoxyindanone is reduced to an alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Methanol Addition: The resulting alcohol is then subjected to a methanol addition reaction to introduce the methanol group at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (6-Methoxy-2,3-dihydro-1H-inden-5-YL)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: Substitution reactions can occur at the methoxy or methanol groups, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles and electrophiles under appropriate conditions
Major Products Formed:
Oxidation: Ketones, aldehydes
Reduction: Alcohol derivatives
Substitution: Substituted indane derivatives
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: (6-Methoxy-2,3-dihydro-1H-inden-5-YL)methanol is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biological Studies: The compound is used in biological studies to understand the effects of methoxy and methanol groups on biological activity.
Medicine:
Pharmaceutical Research: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry:
Material Science: The compound is explored for its potential use in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of (6-Methoxy-2,3-dihydro-1H-inden-5-YL)methanol involves its interaction with specific molecular targets and pathways. The methoxy and methanol groups play a crucial role in its activity, influencing its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
6-Methoxyindanone: A precursor in the synthesis of (6-Methoxy-2,3-dihydro-1H-inden-5-YL)methanol.
2,3-Dihydro-1H-inden-5-YL)methanol: Lacks the methoxy group, leading to different chemical and biological properties.
6-Hydroxy-2,3-dihydro-1H-inden-5-YL)methanol: Contains a hydroxy group instead of a methoxy group, resulting in different reactivity and applications.
Uniqueness: this compound is unique due to the presence of both methoxy and methanol groups, which confer distinct chemical and biological properties. These functional groups influence its reactivity, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C11H14O2 |
|---|---|
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
(6-methoxy-2,3-dihydro-1H-inden-5-yl)methanol |
InChI |
InChI=1S/C11H14O2/c1-13-11-6-9-4-2-3-8(9)5-10(11)7-12/h5-6,12H,2-4,7H2,1H3 |
Clé InChI |
YQIIJSKPFGCIMN-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2CCCC2=C1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B11911225.png)
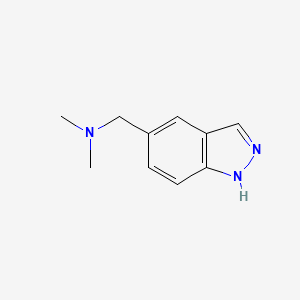
![2-[2-(2-Pyridinyl)ethyl]pyridine](/img/structure/B11911236.png)
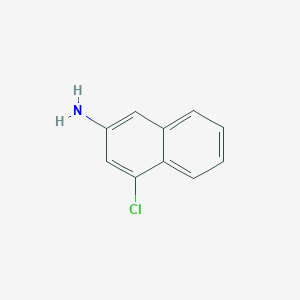
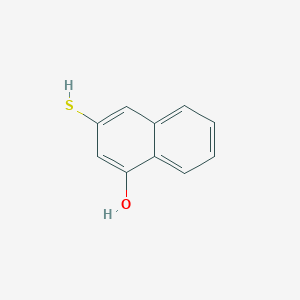
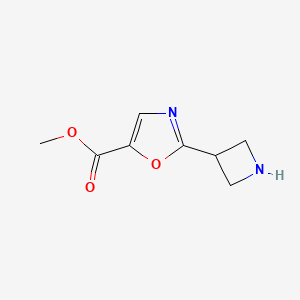
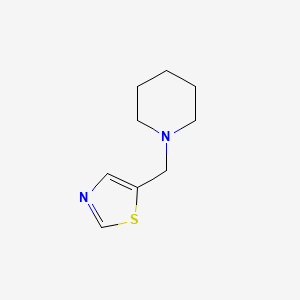
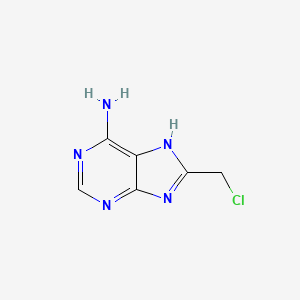
![1-Oxaspiro[5.5]undecane-4-carbonitrile](/img/structure/B11911291.png)
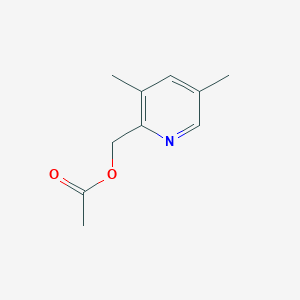


![8-Azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B11911313.png)

